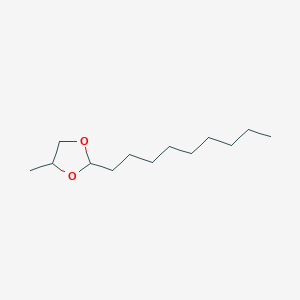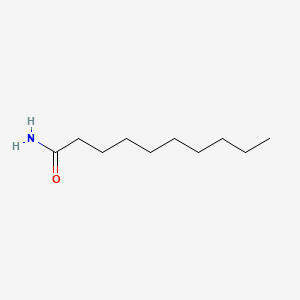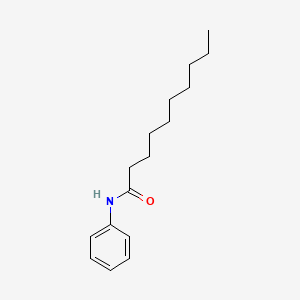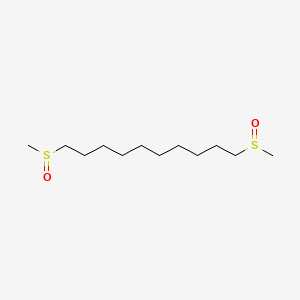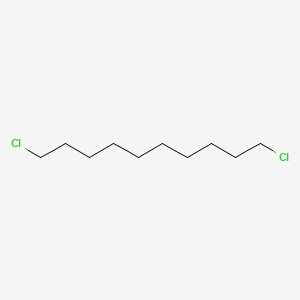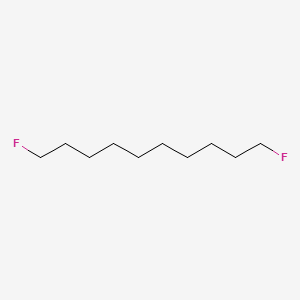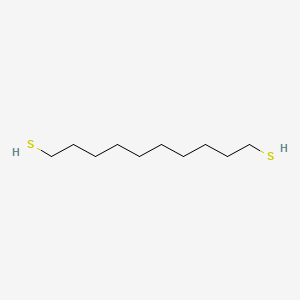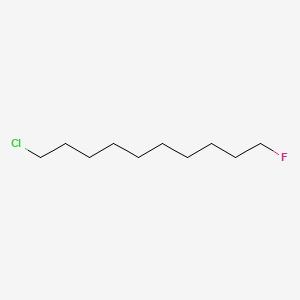
Descarbamoyl Cefuroxime
Overview
Description
Descarbamoyl Cefuroxime is a compound with the molecular formula C15H15N3O7S . It is also known by other names such as (6R,7R)-7- [ [ (2Z)-2- (2-Furanyl)-2- (methoxyimino)acetyl]amino]-3- (hydroxymethyl)-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylic Acid .
Synthesis Analysis
Cefuroxime, a second-generation cephalosporin antibiotic, was synthesized from 7-amino cephalosporinic acid (7-ACA) and (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt (SMIA) as starting materials . The total yield of cefuroxime synthesized via the 4-step scheme was 42% .Molecular Structure Analysis
The molecular weight of Descarbamoyl Cefuroxime is 381.4 g/mol . The IUPAC name is (6 R ,7 R )-7- [ [ (2 Z )-2- (furan-2-yl)-2-methoxyiminoacetyl]amino]-3- (hydroxymethyl)-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylic acid .Chemical Reactions Analysis
A significant decrease in concentration of cefuroxime and increase in content of descarbamoyl cefuroxime was observed in all injections . Cefuroxime aqueous injections were physiochemically stable for up to 14 days under refrigeration storage .Physical And Chemical Properties Analysis
Descarbamoyl Cefuroxime has a molecular weight of 381.4 g/mol . The melting point is >135°C (dec.) . It is slightly soluble in DMSO and Methanol .Scientific Research Applications
Physicochemical Stability Studies
Descarbamoyl Cefuroxime is used in studies to demonstrate the physicochemical stability of high-concentration cefuroxime sodium in aqueous injections . This is crucial for the centralized preparation of products with automation .
Antibiotic Reconstitution
Hospital pharmacies provide centralized intravenous additive services (CIVAS), such as antibiotic reconstitution . Descarbamoyl Cefuroxime is used in the study of these processes .
High-Performance Liquid Chromatography (HPLC)
Descarbamoyl Cefuroxime is analyzed by high-performance liquid chromatography with UV detection . This helps in understanding the physicochemical properties of the compound .
Intracameral Injection Stability
The stability of a 10 mg/mL cefuroxime solution for intracameral injection in commonly used polypropylene syringes and new ready-to-use cyclic olefin copolymer sterile vials is assessed using Descarbamoyl Cefuroxime .
Aqueous Parenteral Solutions
Cefuroxime, which can degrade into Descarbamoyl Cefuroxime, is administered in aqueous parenteral solutions . The kinetics of this hydrolysis have been quantified as a function of pH, temperature, buffers, and ionic strength .
Shelf-Life Prediction
The data obtained from the hydrolysis of cefuroxime axetil into Descarbamoyl Cefuroxime are used to predict the shelf-life for aqueous solutions of cefuroxime axetil under potential storage conditions .
Mechanism of Action
Target of Action
Descarbamoyl Cefuroxime, like its parent compound Cefuroxime, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins are essential for the synthesis of the bacterial cell wall, a critical component of bacterial survival and replication.
Mode of Action
Descarbamoyl Cefuroxime, as a beta-lactam antibiotic, binds to the PBPs, thereby inhibiting the third and last stage of bacterial cell wall synthesis . This interaction disrupts the structural integrity of the bacterial cell wall, leading to cell lysis and death.
Biochemical Pathways
The primary biochemical pathway affected by Descarbamoyl Cefuroxime is the bacterial cell wall synthesis pathway . By inhibiting PBPs, Descarbamoyl Cefuroxime prevents the cross-linking of peptidoglycan chains, a crucial step in cell wall synthesis . This disruption leads to a weakened cell wall, making the bacteria susceptible to osmotic pressure and ultimately causing cell death.
Pharmacokinetics
The clearance of Cefuroxime is closely related to creatinine clearance, indicating renal elimination . It is reasonable to assume that Descarbamoyl Cefuroxime may have similar ADME properties, but further studies would be needed to confirm this.
Result of Action
The primary result of Descarbamoyl Cefuroxime’s action is the death of bacterial cells . By inhibiting cell wall synthesis, it causes bacterial cell lysis, effectively killing the bacteria and helping to clear the infection .
Action Environment
The stability and efficacy of Descarbamoyl Cefuroxime can be influenced by environmental factors. For instance, the stability of Cefuroxime solutions has been found to decrease at higher temperatures . Similarly, the presence of beta-lactamases in the bacterial environment can affect the efficacy of beta-lactam antibiotics like Descarbamoyl Cefuroxime . Therefore, factors such as storage conditions and the presence of resistant bacterial strains can significantly impact the action of Descarbamoyl Cefuroxime.
Safety and Hazards
properties
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O7S/c1-24-17-9(8-3-2-4-25-8)12(20)16-10-13(21)18-11(15(22)23)7(5-19)6-26-14(10)18/h2-4,10,14,19H,5-6H2,1H3,(H,16,20)(H,22,23)/b17-9-/t10-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSLHGWWWMRAIG-FBCAJUAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601101388 | |
| Record name | (6R,7R)-7-[[(2Z)-2-(2-Furanyl)-2-(methoxyimino)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601101388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Descarbamoyl Cefuroxime | |
CAS RN |
56271-94-4 | |
| Record name | (6R,7R)-7-[[(2Z)-2-(2-Furanyl)-2-(methoxyimino)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56271-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decarbamylcefuroxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056271944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6R,7R)-7-[[(2Z)-2-(2-Furanyl)-2-(methoxyimino)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601101388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [6R-[6α,7β(Z)]]-7-[2-furyl(methoxyimino)acetamido]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.606 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESCARBAMOYLCEFUROXIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9A49M069D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



